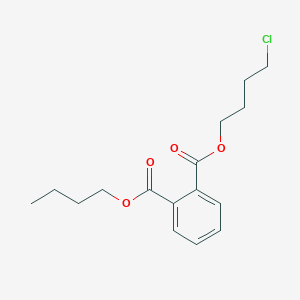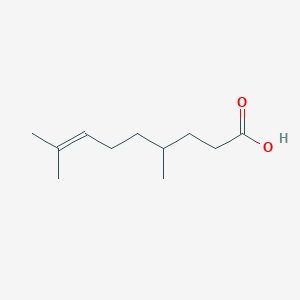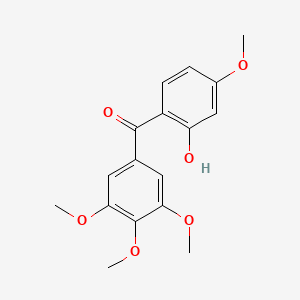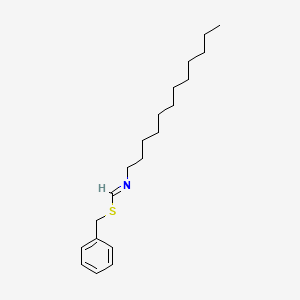![molecular formula C12H27N2O3P B14514349 Methyl 3-[bis(diethylamino)phosphoryl]propanoate CAS No. 62839-06-9](/img/structure/B14514349.png)
Methyl 3-[bis(diethylamino)phosphoryl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[bis(diethylamino)phosphoryl]propanoate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoryl group attached to a propanoate ester, with two diethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[bis(diethylamino)phosphoryl]propanoate typically involves the reaction of a phosphoryl chloride with a diethylamino compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. The purification process may involve advanced techniques such as chromatography to achieve the required purity levels for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[bis(diethylamino)phosphoryl]propanoate undergoes various chemical reactions, including:
Substitution: The diethylamino groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction) can be used.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and alcohol.
Substitution: Leads to the formation of various derivatives depending on the nucleophile used.
Oxidation and Reduction: Produces oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Methyl 3-[bis(diethylamino)phosphoryl]propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-[bis(diethylamino)phosphoryl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(dimethylamino)propanoate: Similar structure but with dimethylamino groups instead of diethylamino groups.
Ethyl 3-(diethylamino)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(diethylamino)butanoate: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
Methyl 3-[bis(diethylamino)phosphoryl]propanoate is unique due to the presence of the bis(diethylamino)phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
62839-06-9 |
|---|---|
Formule moléculaire |
C12H27N2O3P |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
methyl 3-[bis(diethylamino)phosphoryl]propanoate |
InChI |
InChI=1S/C12H27N2O3P/c1-6-13(7-2)18(16,14(8-3)9-4)11-10-12(15)17-5/h6-11H2,1-5H3 |
Clé InChI |
XJISACLRMYNVJL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(CCC(=O)OC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)



![Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14514308.png)



![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)

![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
